Rosiglitazone potassium

Description

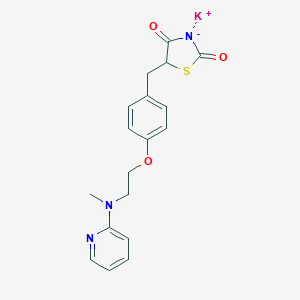

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOGCLSZSSKLEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18KN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466743 | |

| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316371-84-3 | |

| Record name | Rosiglitazone potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROSIGLITAZONE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3E7D3089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Rosiglitazone Potassium: A PPARγ-Centric View

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] This nuclear receptor is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1][2] Rosiglitazone's primary mechanism of action involves binding to PPARγ, inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transcription of target genes involved in glucose and lipid homeostasis.[3] This leads to improved insulin sensitivity, primarily in adipose tissue, but also in muscle and liver.[1][4][5] This technical guide provides an in-depth exploration of this core mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling and experimental workflows.

Core Mechanism of Action: PPARγ Agonism

Rosiglitazone is a high-affinity ligand for PPARγ, with no significant binding activity to PPARα or PPARβ/δ.[1] PPARs are transcription factors that reside in the nucleus.[1] The canonical pathway for rosiglitazone's action is initiated by its diffusion into the cell and subsequent binding to the ligand-binding domain (LBD) of PPARγ.

Upon binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This activated complex forms a heterodimer with the Retinoid X Receptor (RXR).[3] The PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding event initiates the transcription of genes that play crucial roles in insulin signaling, adipocyte differentiation, and fatty acid metabolism, ultimately enhancing insulin sensitivity.[1][7]

Secondary Mechanism: Inhibition of CDK5-mediated Phosphorylation

Recent research has uncovered an alternative mechanism contributing to rosiglitazone's therapeutic effects. In certain pathological states like obesity, Cyclin-dependent kinase 5 (CDK5) can phosphorylate PPARγ. This phosphorylation alters the receptor's transcriptional activity, potentially dysregulating the expression of key metabolic genes, such as adiponectin. Rosiglitazone has been shown to inhibit this CDK5-mediated phosphorylation.[2] This inhibition restores a more favorable gene expression profile, contributing to its insulin-sensitizing effects independently of its classical agonistic activity.[2]

Quantitative Pharmacodynamics

The potency and efficacy of rosiglitazone have been quantified through various in vitro and in vivo studies. These data are crucial for understanding its dose-response relationship and therapeutic window.

Table 1: In Vitro Potency of Rosiglitazone

| Parameter | System/Cell Type | Value | Reference |

| EC₅₀ | PPARγ Agonism | 60 nM | |

| IC₅₀ | Insulin Sensitization (Rat Adipocytes) | 12 nM | [8] |

| IC₅₀ | Insulin Sensitization (3T3-L1 Adipocytes) | 4 nM | [8] |

| IC₅₀ | Insulin Sensitization (Human Adipocytes) | 9 nM | [8] |

Table 2: Rosiglitazone-Mediated Changes in Target Gene Expression

| Tissue | Gene | Change in Expression | Condition | Reference |

| Adipose Tissue (Human) | Stearoyl-CoA Desaturase (SCD) | 3.2-fold increase | 16 weeks, 8 mg/day | [5] |

| Adipose Tissue (Human) | CD36 | 1.8-fold increase | 16 weeks, 8 mg/day | [5] |

| Adipose Tissue (Human) | GLUT4 | 1.5-fold increase | 16 weeks, 8 mg/day | [5] |

| Adipose Tissue (Human) | Adiponectin | Significant increase | 24 weeks, 8 mg/day | [9] |

| Adipose Tissue (Human) | IL-6 | 0.6-fold decrease | 16 weeks, 8 mg/day | [5] |

| Adipose Tissue (Human) | Resistin | 0.3-fold decrease | 16 weeks, 8 mg/day | [5] |

| Skeletal Muscle (Human) | PPARγ | Correlated with improved insulin sensitivity (r=0.87) | 12 weeks, 8 mg/day | [4] |

| Skeletal Muscle (Human) | CPT-1 | Correlated with improved insulin sensitivity (r=0.95) | 12 weeks, 8 mg/day | [4] |

Key Experimental Methodologies

The characterization of rosiglitazone's interaction with PPARγ relies on a suite of specialized biochemical and molecular biology assays.

Ligand Binding Assay (Fluorometric)

This assay quantifies the ability of a test compound like rosiglitazone to bind to the PPARγ Ligand Binding Domain (LBD) by measuring the displacement of a high-affinity fluorescent probe.

Protocol Overview:

-

Reagent Preparation : Prepare PPARγ protein, a fluorescent assay probe, and assay buffer. Dilute the test compound (rosiglitazone) to various concentrations.

-

Reaction Setup : In a 384-well black plate, add the PPARγ protein to the assay buffer.

-

Compound Addition : Add the diluted test compound or a known ligand control to the wells.

-

Probe Displacement : Add the fluorescent probe to all wells. The probe binds to PPARγ and fluoresces. If the test compound binds to PPARγ, it will displace the probe, causing a decrease in fluorescence.

-

Incubation : Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Measurement : Measure fluorescence intensity (e.g., Ex/Em = 375/460-470 nm) using a multi-well spectrofluorometer.

-

Data Analysis : The decrease in fluorescence is proportional to the binding affinity of the test compound. Calculate IC₅₀ values by plotting the percent relative fluorescence against the compound concentration.[10][11]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of rosiglitazone to activate the transcriptional function of PPARγ.

Protocol Overview:

-

Cell Line : Use a stable cell line (e.g., U2OS, COS-7) engineered to express human PPARγ and a luciferase reporter gene construct.[12][13] The reporter construct contains multiple PPREs upstream of the luciferase gene.

-

Cell Plating : Dispense cryopreserved reporter cells into a 96-well assay plate and incubate to allow for cell attachment.

-

Compound Treatment : Treat the cells with varying concentrations of rosiglitazone (e.g., 2.44 to 10000 nM) or a vehicle control (DMSO).[14]

-

Incubation : Incubate the treated cells for ~22-24 hours to allow for PPARγ activation and subsequent expression of the luciferase enzyme.

-

Lysis and Reagent Addition : Lyse the cells and add a luciferase detection reagent containing the substrate (luciferin).

-

Measurement : Measure the luminescence produced by the enzymatic reaction using a luminometer.

-

Data Analysis : The light output is directly proportional to the transcriptional activity of PPARγ. Calculate EC₅₀ values by plotting luminescence against the rosiglitazone concentration.[14]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if PPARγ directly binds to the promoter regions (PPREs) of specific target genes in response to rosiglitazone treatment.

Protocol Overview:

-

Cell Treatment : Treat adipocytes or other relevant cells with rosiglitazone or a vehicle control for a specified time (e.g., 1-24 hours).[6][15]

-

Cross-linking : Cross-link proteins to DNA using formaldehyde to fix the protein-DNA interactions.

-

Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP) : Incubate the sheared chromatin with an antibody specific to PPARγ. The antibody will bind to PPARγ and any DNA fragments cross-linked to it.

-

Immune Complex Capture : Use protein A/G magnetic beads to capture the antibody-PPARγ-DNA complexes.

-

Washing : Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification : Purify the DNA fragments that were bound by PPARγ.

-

Analysis : Quantify the purified DNA using quantitative real-time PCR (qPCR) with primers specific for the PPRE regions of target genes (e.g., Adiponectin, aP2).[6] An increase in the amount of specific DNA in the rosiglitazone-treated sample compared to the control indicates ligand-induced binding of PPARγ to that gene's promoter.

Conclusion

Rosiglitazone potassium exerts its primary therapeutic effects as an insulin sensitizer through its role as a potent and selective agonist of PPARγ. By binding to this nuclear receptor, it initiates a cascade of events leading to the transcriptional regulation of a wide array of genes integral to lipid and glucose metabolism. This canonical pathway, complemented by its ability to inhibit CDK5-mediated phosphorylation of PPARγ, results in a comprehensive modulation of metabolic pathways that ameliorates insulin resistance. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for researchers engaged in the study of PPARγ agonists and the broader field of metabolic drug discovery.

References

- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 2. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raybiotech.com [raybiotech.com]

- 4. Rosiglitazone-Mediated Effects on Skeletal Muscle Gene Expression Correlate with Improvements in Insulin Sensitivity in Individuals with HIV-Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Target Effects of Rosiglitazone on Voltage-Gated Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone, a member of the thiazolidinedione class of drugs, is primarily known for its action as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which is instrumental in enhancing insulin sensitivity in type 2 diabetes.[1][2] However, concerns regarding its cardiovascular side effects have prompted investigations into its off-target mechanisms.[1][3] A growing body of evidence indicates that rosiglitazone directly interacts with and modulates the function of various voltage-gated potassium (Kv) channels.[1][3][4] These channels are critical for determining the action potential duration in cardiac cells and regulating neuronal excitability.[4][5] This technical guide provides a comprehensive overview of the known effects of rosiglitazone on different Kv channels, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action.

Quantitative Data Summary

The inhibitory effects of rosiglitazone on various voltage-gated potassium channels have been quantified across several studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other key kinetic parameters.

Table 1: IC50 Values for Rosiglitazone Inhibition of Kv Channels

| Channel Subtype | Cell Line | IC50 (μM) | Hill Coefficient | Reference |

| Kv1.5 | Chinese Hamster Ovary (CHO) | 18.9 | Not Reported | [3] |

| Kv3.1 | Chinese Hamster Ovary (CHO) | 29.8 | Not Reported | [5][6] |

| Kv4.3 | Chinese Hamster Ovary (CHO) | 24.5 | Not Reported | [7] |

| hERG (Kv11.1) | Human Embryonic Kidney (HEK293) | 18.8 | 1.0 | [8][9] |

| Transient Outward K+ Current (Ito) | Canine Ventricular Myocytes | 25.2 | ~1 | [10] |

| Rapid Delayed Rectifier K+ Current (IKr) | Canine Ventricular Myocytes | 72.3 | ~1 | [10] |

Table 2: Kinetic Effects of Rosiglitazone on Kv Channels

| Channel Subtype | Effect on Activation | Effect on Inactivation | Effect on Deactivation | Proposed Mechanism |

| Kv1.5 | No modification of activation kinetics.[3] | Accelerates the decay of currents.[3] | Slows deactivation.[3] | Open channel blocker.[3] |

| Kv3.1 | No modification of activation kinetics.[5] | Accelerates the decay of currents; shifts steady-state inactivation to a more negative potential.[5][6] | Slows deactivation.[5] | Open channel blocker.[5][6] |

| Kv4.3 | No effect on steady-state activation.[7] | Accelerates current inactivation; shifts steady-state inactivation curves in the hyperpolarizing direction.[7] | No effect on deactivation kinetics.[7] | Open channel block and acceleration of closed-state inactivation.[7] |

| hERG (Kv11.1) | No change in steady-state activation.[8][11] | No change in steady-state inactivation curves.[8][11] | No change in deactivation kinetics.[8][11] | Blocks open and inactivated channels.[8][11] |

Experimental Protocols

The findings presented in this guide are predominantly derived from studies employing the whole-cell patch-clamp technique to record ionic currents from cells heterologously expressing specific Kv channel subtypes.

General Electrophysiology Protocol (Whole-Cell Patch-Clamp)

-

Cell Culture and Transfection:

-

Electrophysiological Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.[5]

-

The whole-cell configuration of the patch-clamp technique is established using borosilicate glass pipettes with a specific resistance when filled with the internal solution.[3][5]

-

Membrane currents are recorded using a patch-clamp amplifier. The voltage is typically held at a negative potential (e.g., -80 mV) to keep the channels in a closed state.[12]

-

Depolarizing voltage steps are applied to elicit channel opening and record the resulting potassium currents.[4][12]

-

-

Solutions:

-

External Solution (Example): Composed of (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to ~7.4.

-

Internal (Pipette) Solution (Example): Composed of (in mM): KCl, MgCl2, HEPES, EGTA, and ATP. The pH is adjusted to ~7.2.

-

Rosiglitazone Application: Rosiglitazone is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the external solution. The solution is then bath-applied to the cells.[4]

-

-

Data Analysis:

-

Current amplitudes are measured at specific points during the voltage pulse (e.g., peak and end of the pulse).

-

Time constants for activation, inactivation, and deactivation are determined by fitting the current traces to exponential functions.[3]

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the rosiglitazone concentration and fitting the data with the Hill equation to determine the IC50.[9]

-

Steady-state activation and inactivation curves are generated using specific voltage protocols and fitted with the Boltzmann equation.[12]

-

Signaling Pathways and Mechanisms of Action

The consistent observation across multiple Kv channel subtypes is that rosiglitazone acts as an open-channel blocker. This suggests a direct interaction of the drug with the channel protein, rather than an indirect effect through its primary PPARγ signaling pathway.

Proposed Mechanism: Open-Channel Blockade

The following diagram illustrates the general mechanism of open-channel blockade by rosiglitazone.

Caption: Proposed mechanism of open-channel blockade by rosiglitazone.

Experimental Workflow for Assessing Channel Blockade

The workflow to determine the nature of the channel blockade by a compound like rosiglitazone typically follows these steps.

Caption: Experimental workflow for characterizing rosiglitazone's effects.

Conclusion

The collective evidence strongly indicates that rosiglitazone is a direct blocker of multiple types of voltage-gated potassium channels, including those crucial for cardiac repolarization (Kv1.5, Kv4.3, hERG) and neuronal function (Kv3.1).[5][7][9] The primary mechanism of action appears to be an open-channel blockade, where the drug preferentially binds to the channel when it is in the open, conductive state.[5][7] For some channels like Kv4.3, it may also promote a non-conductive, inactivated state.[7] These off-target effects occur at micromolar concentrations that could be clinically relevant. The inhibition of cardiac potassium channels, particularly hERG and Kv1.5, provides a plausible molecular basis for the observed cardiovascular side effects associated with rosiglitazone.[8] These findings underscore the importance of comprehensive ion channel screening during the drug development process to identify potential off-target liabilities. For researchers, these studies provide a foundation for further investigation into the specific binding sites of rosiglitazone on Kv channels and the structural determinants of its blocking activity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The antidiabetic drug rosiglitazone blocks Kv1.5 potassium channels in an open state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels [kjpp.net]

- 6. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels -The Korean Journal of Physiology and Pharmacology [koreascience.kr]

- 7. Rosiglitazone inhibits Kv4.3 potassium channels by open-channel block and acceleration of closed-state inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of human HERG K⁺ channels by rosiglitazone, an antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Can the Electrophysiological Action of Rosiglitazone Explain its Cardiac Side Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Analysis of Rosiglitazone Potassium: Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular structure and key physicochemical properties of rosiglitazone potassium, a potent member of the thiazolidinedione class of antidiabetic agents. Understanding these fundamental characteristics is crucial for formulation development, pharmacokinetic profiling, and the rational design of drug delivery systems.

Molecular Structure

This compound is the potassium salt of rosiglitazone. The base compound, rosiglitazone, is characterized by a thiazolidinedione head group linked to a substituted phenyl ring via a methylene bridge. The potassium salt is formed by the deprotonation of the acidic proton on the thiazolidinedione ring.

Chemical Formula: C₁₈H₁₈KN₃O₃S[1][2]

Molecular Weight: 395.52 g/mol [1]

IUPAC Name: potassium;5-({4-[2-(methyl(pyridin-2-yl)amino)ethoxy]phenyl}methyl)-2,4-dioxo-1,3-thiazolidin-3-ide

Synonyms: Rosiglitazone (potassium salt), potassium 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-ide[1]

Figure 1: Molecular Structure of this compound

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key properties of rosiglitazone and its potassium salt.

| Property | Value | Reference(s) |

| Physical Form | Crystalline solid | [3] |

| Melting Point | 122-123 °C (for rosiglitazone base) | [4][5] |

| pKa | pKa1: 6.8, pKa2: 6.1 (for rosiglitazone maleate) | [5] |

| Partition Coefficient (LogP) | 2.4 (for rosiglitazone base) | [5] |

| Solubility | This compound: - Water: 1 mg/mL- Ethanol: 2 mg/mL- DMSO: >25 mg/mL- DMF: >25 mg/mL- DMSO:PBS (pH 7.2) (1:3): 0.5 mg/mL | [3] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail standard methodologies for measuring pKa, solubility, and the partition coefficient.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate and common method for its determination.[6][7]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent system, often a co-solvent mixture (e.g., water-methanol) for compounds with limited aqueous solubility, to a known concentration (e.g., 1 mM).[6][8]

-

Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

Titration: The analyte solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[8] The solution is stirred continuously, and the pH is recorded after each incremental addition of the titrant.[6][8]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.[8] The experiment is typically performed in triplicate to ensure reproducibility.[8]

Figure 2: Workflow for pKa Determination

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10][11]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to ensure that undissolved solid remains at equilibrium.[12]

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][12] The time to reach equilibrium should be established in preliminary studies.[12]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation or filtration.[11]

-

Quantification: The concentration of rosiglitazone in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant aqueous buffer) are pre-saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of rosiglitazone is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken gently for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[13]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.[13]

-

Quantification: The concentration of rosiglitazone in both the n-octanol and aqueous phases is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[13][14]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Mechanism of Action and Signaling Pathway

Rosiglitazone functions as a highly selective and potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor.[4][5][15] The activation of PPARγ is central to its therapeutic effects on insulin sensitization.

Signaling Cascade:

-

Ligand Binding: Rosiglitazone enters the target cell (e.g., adipocyte) and binds to the ligand-binding domain of PPARγ located in the nucleus.[4]

-

Heterodimerization: Upon binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to PPREs modulates the transcription of numerous genes involved in glucose and lipid metabolism.[16] This leads to an increase in the expression of proteins like GLUT4, which facilitates glucose uptake into cells, thereby enhancing insulin sensitivity.[16][17]

-

Anti-inflammatory Effects: Rosiglitazone also exerts anti-inflammatory effects by influencing the Nuclear Factor kappa-B (NF-κB) signaling pathway. It has been shown to decrease levels of the pro-inflammatory transcription factor NF-κB and increase levels of its inhibitor, IκB.[4][5][15]

Figure 3: Rosiglitazone PPARγ Signaling Pathway

References

- 1. This compound Salt - Protheragen [protheragen.ai]

- 2. This compound [drugfuture.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 5. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. Partition Coefficient Determination (Pharmaceutics Practical).pptx [slideshare.net]

- 14. rc.usf.edu [rc.usf.edu]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]

- 17. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Using Rosiglitazone in Whole-Cell Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of rosiglitazone on ion channels using whole-cell patch-clamp electrophysiology. Rosiglitazone, a member of the thiazolidinedione class of drugs, is primarily known as an anti-diabetic agent that enhances insulin sensitivity through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] However, emerging research has revealed that rosiglitazone also exerts direct, often PPARγ-independent, effects on various ion channels, influencing cellular excitability.[4][5][6] This guide offers a comprehensive protocol for the preparation and application of rosiglitazone in patch-clamp experiments, methods for data acquisition, and a summary of its known effects on different ion channels.

Data Presentation: Quantitative Effects of Rosiglitazone on Ion Channels

The following table summarizes the concentration-dependent inhibitory effects of rosiglitazone on various voltage-gated ion channels as determined by whole-cell patch-clamp studies.

| Ion Channel | Cell Type | IC50 / EC50 (µM) | Key Effects |

| Kv3.1 | Chinese Hamster Ovary (CHO) cells | 29.8 | Rapid and reversible inhibition, accelerated current decay.[7] |

| Transient Outward K+ Current (Ito) | Canine Ventricular Myocytes | 25.2 ± 2.7 | Concentration-dependent suppression.[8][9] |

| Kv4.3 | Chinese Hamster Ovary (CHO) cells | 24.5 | Decreased current and accelerated inactivation.[10] |

| Kv1.5 | Chinese Hamster Ovary (CHO) cells | 18.9 | Rapid and reversible inhibition, accelerated current decay.[11] |

| Rapid Delayed Rectifier K+ Current (IKr) | Canine Ventricular Myocytes | 72.3 ± 9.3 | Concentration-dependent suppression.[8][9] |

| L-type Ca2+ Current (ICa) | Canine Ventricular Myocytes | 82.5 ± 9.4 | Concentration-dependent suppression.[8][9] |

Experimental Protocols

This section outlines a detailed methodology for the application of rosiglitazone in a typical whole-cell patch-clamp experiment.

Preparation of Rosiglitazone Stock Solution

-

Compound: Rosiglitazone potassium salt.

-

Solvent: Due to its limited water solubility, a stock solution of rosiglitazone should be prepared in dimethyl sulfoxide (DMSO).

-

Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 100 mM, to minimize the final concentration of DMSO in the extracellular solution (ideally ≤ 0.1%).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Extracellular and Intracellular Solutions

The composition of the extracellular and intracellular solutions will depend on the specific ion channel and cell type being studied. The following are general-purpose solutions that can be adapted as needed.

-

Extracellular Solution (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[12] This solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

-

Intracellular Solution (K-Gluconate based) (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA. Adjust pH to 7.2-7.3 with KOH.

Whole-Cell Patch-Clamp Recording Procedure

This protocol assumes a standard whole-cell patch-clamp setup.[12][13][14][15][16]

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[12]

-

Establish Whole-Cell Configuration:

-

Mount the coverslip in the recording chamber and perfuse with oxygenated extracellular solution at a rate of 1.5-2 mL/min.[12]

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Baseline Recording:

-

Allow the cell to stabilize for 5-10 minutes after establishing the whole-cell configuration.

-

Record baseline ion channel activity using appropriate voltage protocols. For voltage-gated channels, this typically involves a series of voltage steps from a holding potential (e.g., -80 mV) to various depolarizing potentials.

-

-

Application of Rosiglitazone:

-

Dilute the rosiglitazone stock solution into the extracellular solution to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

-

Apply the rosiglitazone-containing solution to the recording chamber via the perfusion system.

-

Allow sufficient time for the drug to equilibrate and exert its effects (typically 2-5 minutes).

-

-

Data Acquisition:

-

Record the ion channel activity in the presence of rosiglitazone using the same voltage protocols as the baseline recordings.

-

To study the reversibility of the drug's effects, perform a washout by perfusing the chamber with the drug-free extracellular solution.[7]

-

-

Data Analysis:

-

Measure parameters such as peak current amplitude, current density (peak current normalized to cell capacitance), and channel kinetics (activation and inactivation time constants).

-

Construct concentration-response curves to determine the IC50 value of rosiglitazone for the ion channel of interest.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of rosiglitazone and a typical experimental workflow for its use in whole-cell patch-clamp electrophysiology.

Caption: Signaling pathways of rosiglitazone.

Caption: Experimental workflow for rosiglitazone in patch-clamp.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Rosiglitazone Sodium? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rosiglitazone inhibits Kv4.3 potassium channels by open-channel block and acceleration of closed-state inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARgamma-dependent and -independent effects of rosiglitazone on lipotoxic human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPAR-gamma-independent inhibitory effect of rosiglitazone on glucose synthesis in primary cultured rabbit kidney-cortex tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels [kjpp.net]

- 8. Magyar Tudományos Művek Tára [m2.mtmt.hu]

- 9. Effects of rosiglitazone on the configuration of action potentials and ion currents in canine ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

Application Notes: Assessing the Vascular Effects of Rosiglitazone Potassium on Endothelial Cells

Introduction

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, rosiglitazone also exerts significant and direct effects on the vascular endothelium.[3][4] These effects, which can be both beneficial and detrimental, are of considerable interest to researchers in cardiovascular biology and drug development.[1][5] Understanding the molecular mechanisms through which rosiglitazone modulates endothelial cell function is crucial for evaluating its therapeutic potential and associated risks.

Endothelial cells play a pivotal role in regulating vascular tone, inflammation, and coagulation.[3] Dysfunction of these cells is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases.[1][6] Rosiglitazone has been shown to influence key endothelial functions, including the production of nitric oxide (NO), generation of reactive oxygen species (ROS), cell migration, and vascular permeability.[1][7][8] These actions are mediated through complex signaling pathways, involving both PPARγ-dependent and independent mechanisms.[7][8]

These application notes provide a comprehensive overview of standard cell culture protocols to investigate the effects of rosiglitazone on endothelial cells. Detailed methodologies for key experimental assays are presented, along with visualizations of the primary signaling pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals seeking to elucidate the vascular impact of rosiglitazone.

Key Signaling Pathways Modulated by Rosiglitazone

Rosiglitazone influences endothelial cell function through several critical signaling cascades. The two primary pathways detailed below are the activation of nitric oxide production and the suppression of oxidative stress.

1. PPARγ/δ-Dependent Nitric Oxide Production

Rosiglitazone directly stimulates the production of nitric oxide (NO), a key signaling molecule responsible for vasodilation and endothelial health.[5][7] This effect is mediated through the activation of both PPARγ and PPARδ receptors.[7] Activation of these receptors initiates a non-genomic signaling cascade involving Phosphatidylinositol-3-Kinase (PI3K) and Akt (also known as Protein Kinase B).[1][7] Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS) at its serine 1177 residue, leading to a significant increase in NO synthesis.[7][9]

Caption: Rosiglitazone stimulates NO production via PPARγ/δ, PI3K, and Akt.

2. AMPK-Dependent Reduction of Oxidative Stress

In environments with high glucose, endothelial cells often exhibit increased oxidative stress, primarily through the activity of NAD(P)H oxidase.[8] Rosiglitazone can counteract this effect through a PPARγ-independent mechanism involving the activation of 5'-AMP-activated protein kinase (AMPK).[8][10] Activated AMPK inhibits Protein Kinase C (PKC), which in turn prevents the assembly and activation of the NAD(P)H oxidase enzyme complex.[8] This leads to a significant reduction in the production of reactive oxygen species (ROS), thereby protecting endothelial cells from oxidative damage.[8][11]

Caption: Rosiglitazone activates AMPK to inhibit PKC and reduce ROS production.

Data Presentation: Experimental Parameters

The following tables summarize key quantitative data for designing and conducting experiments to assess the effects of rosiglitazone on endothelial cells.

Table 1: Reagent and Inhibitor Concentrations for In Vitro Assays

| Reagent/Inhibitor | Target | Typical Working Concentration | Reference |

|---|---|---|---|

| Rosiglitazone Potassium | PPARγ Agonist | 1 - 20 µM | [1][8] |

| GW9662 | PPARγ Antagonist | 1 - 10 µM | [7] |

| GSK0660 | PPARδ Antagonist | 1 µM | [7] |

| LY294002 | PI3K Inhibitor | 5 - 10 µM | [1][9] |

| Compound C | AMPK Inhibitor | 10 - 100 µM | [8] |

| L-NAME | eNOS Inhibitor | 100 µM |[9] |

Table 2: Recommended Cell Seeding Densities for HUVECs

| Culture Vessel | Seeding Density (cells/cm²) | Purpose |

|---|---|---|

| 96-well plate | 3 - 5 x 10⁴ | Proliferation (MTT), ROS/NO Assays |

| 24-well plate | 2 - 4 x 10⁴ | Migration (Transwell) |

| 6-well plate | 1.5 - 3 x 10⁴ | Protein Extraction (Western Blot) |

| T-75 Flask | 1 - 2 x 10⁴ | Cell Propagation |

Experimental Workflow

A typical workflow for investigating the impact of rosiglitazone on endothelial cells involves several stages, from initial cell culture to final data analysis. This process ensures reproducibility and allows for the systematic study of specific cellular responses and the underlying signaling pathways.

Caption: From cell culture to data analysis for rosiglitazone studies.

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the effects of rosiglitazone on endothelial cells.

Protocol 1: Nitric Oxide (NO) Production Assay

Principle: This protocol measures intracellular NO production using a fluorescent probe, 4,5-diaminofluorescein diacetate (DAF-2 DA). DAF-2 DA is cell-permeable and non-fluorescent until it reacts with NO in the cytoplasm to form the highly fluorescent triazolofluorescein (DAF-2T). The fluorescence intensity is directly proportional to the amount of NO produced.[7]

Materials and Reagents:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

This compound

-

DAF-2 DA (5 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader (Excitation/Emission: ~495 nm/~515 nm)

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells/cm² and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of rosiglitazone (e.g., 1, 5, 10 µM) or vehicle control (DMSO). For inhibitor studies, pre-incubate cells with antagonists (e.g., GW9662) for 30-60 minutes before adding rosiglitazone.

-

Incubation: Incubate the cells for the desired period. For acute effects on NO production, a short incubation of 1 hour is often sufficient.[7]

-

Probe Loading: Prepare a 5 µM DAF-2 DA working solution in PBS.

-

Washing: Gently wash the cells twice with warm PBS to remove treatment medium.

-

Loading: Add 100 µL of the 5 µM DAF-2 DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

Final Wash: Wash the cells twice with warm PBS to remove excess probe.

-

Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. Express data as a fold change in NO production relative to the control.

Protocol 2: Reactive Oxygen Species (ROS) Detection

Principle: This protocol quantifies intracellular ROS levels using Dihydroethidium (DHE) or a similar fluorescent probe like TEMPO-9-AC.[8][11] DHE is oxidized by superoxide anions to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence. The intensity of the fluorescence correlates with the level of intracellular ROS.

Materials and Reagents:

-

HUVECs or other endothelial cells

-

Endothelial Cell Growth Medium

-

This compound

-

High-glucose medium (e.g., 10-25 mM glucose) for inducing oxidative stress[8][12]

-

Dihydroethidium (DHE) (5 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microscope or microplate reader (Excitation/Emission: ~518 nm/~606 nm)

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate as described in Protocol 1.

-

Induction of Oxidative Stress (Optional): To model hyperglycemic conditions, incubate cells in high-glucose medium for 24-48 hours.[8]

-

Treatment: Treat cells with rosiglitazone (e.g., 20 µM) or vehicle control for 24-48 hours.[8]

-

Probe Loading: Prepare a 10 µM DHE working solution in serum-free medium.

-

Washing: Gently wash cells once with warm PBS.

-

Loading: Add 100 µL of the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

Final Wash: Gently wash cells twice with warm PBS.

-

Measurement: Add 100 µL of PBS to each well. Immediately measure fluorescence using a microplate reader or capture images using a fluorescence microscope.

Data Analysis: Quantify the mean fluorescence intensity per well or per cell. Normalize the results to the vehicle control and express as a percentage or fold change in ROS levels.

Protocol 3: Cell Migration (Wound Healing/Scratch Assay)

Principle: The wound healing assay is a straightforward method to assess collective cell migration. A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which cells migrate to close the gap is monitored over time and serves as a measure of cell migration. Rosiglitazone has been shown to promote endothelial cell migration.[1]

Materials and Reagents:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

24-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Inverted microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

-

Create Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them until they form a fully confluent monolayer.

-

Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

-

Wash: Gently wash the well twice with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh culture medium containing different concentrations of rosiglitazone (e.g., 1, 5, 10 µM) or a vehicle control.[1]

-

Image Acquisition (Time 0): Immediately after adding the treatment medium, capture images of the scratch at defined locations for each well. This is the baseline (0-hour) measurement.

-

Incubation: Place the plate in a 37°C, 5% CO₂ incubator.

-

Follow-up Imaging: Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

-

Measurement: For each image, measure the area of the cell-free gap.

Data Analysis: Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0. Wound Closure % = [(Area₀ - Areaₜ) / Area₀] x 100 Compare the rate of wound closure between rosiglitazone-treated groups and the control.

References

- 1. Rosiglitazone increases endothelial cell migration and vascular permeability through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Relationship Between Reactive Oxygen Species and Endothelial Cell Metabolism [frontiersin.org]

- 7. Rosiglitazone Restores Endothelial Dysfunction in a Rat Model of Metabolic Syndrome through PPARγ- and PPARδ-Dependent Phosphorylation of Akt and eNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Rosiglitazone via upregulation of Akt/eNOS pathways attenuates dysfunction of endothelial progenitor cells, induced by advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Rosiglitazone reduces diabetes angiopathy by inhibiting mitochondrial dysfunction dependent on regulating HSP22 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application of rosiglitazone potassium in experimental models of ischemia-reperfusion injury

Application of Rosiglitazone in Ischemia-Reperfusion Injury: A Guide for Researchers

Introduction

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a ligand-activated transcription factor that plays a crucial role in regulating glucose metabolism and lipid biosynthesis, making rosiglitazone an effective insulin-sensitizing agent for the treatment of type 2 diabetes.[1][2] Beyond its metabolic functions, emerging evidence highlights the significant anti-inflammatory and cytoprotective properties of rosiglitazone.[1][2] These pleiotropic effects have led to extensive investigation into its therapeutic potential in conditions characterized by inflammation and cellular stress, such as ischemia-reperfusion (I/R) injury.

Ischemia-reperfusion injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue.[3] This secondary injury is driven by a cascade of events including oxidative stress, inflammation, and apoptosis, and is a major cause of morbidity and mortality in clinical settings like myocardial infarction, stroke, and organ transplantation.[3][4] This document provides detailed application notes and experimental protocols for utilizing rosiglitazone in various preclinical models of I/R injury, summarizing key quantitative data and visualizing relevant pathways and workflows.

Application Notes: Organ-Specific Protective Effects

Rosiglitazone has demonstrated protective effects against I/R injury in a variety of organs, primarily through the activation of PPAR-γ and the subsequent modulation of inflammatory and apoptotic signaling pathways.

Cardiac Protection

In experimental models of myocardial I/R, rosiglitazone treatment has been shown to reduce infarct size, improve cardiac function, and limit the inflammatory response.[5][6] Both acute administration just before reperfusion and chronic pretreatment have proven effective.[5][7][8] The cardioprotective mechanisms are linked to the inhibition of the JNK/AP-1 pathway, modulation of AMPK and Akt signaling, and a reduction in neutrophil and macrophage accumulation in the ischemic tissue.[5][7][8][9] Studies show rosiglitazone attenuates the upregulation of adhesion molecules like ICAM-1 and the production of chemokines such as monocyte chemoattrapictant protein-1 (MCP-1), thereby reducing leukocyte-endothelial interactions.[5][10] However, it is noteworthy that in some models, while not showing direct cardiotoxicity, rosiglitazone was found to abolish the antiarrhythmic effects of ischemic preconditioning.[11][12]

Neuroprotection

In the context of cerebral I/R, rosiglitazone exerts significant neuroprotective effects. A single injection immediately following global cerebral ischemia has been shown to reduce cerebral infarct volume, decrease brain edema, and improve neurological function recovery in rats.[13] These benefits are associated with the suppression of neuroinflammation and a reduction in autophagy-associated neuronal death.[13] Pretreatment with rosiglitazone also protects against focal cerebral I/R injury by inhibiting inflammatory processes and lipid peroxidation.[14] The mechanisms involve reducing levels of malondialdehyde (MDA) and nitric oxide (NO), inhibiting myeloperoxidase (MPO) activity, and increasing superoxide dismutase (SOD) activity.[14] The protective effects are mediated through PPAR-γ's ability to inhibit inflammatory signaling pathways like NF-κB and JAK-STAT.[15]

Renal Protection

Rosiglitazone has been demonstrated to be protective in animal models of renal I/R injury. Administration of rosiglitazone improves renal function and reduces histomorphological damage following severe bilateral renal ischemia.[16] A key mechanism appears to be the correction of an imbalance between endothelial nitric oxide synthase (eNOS), which is protective, and inducible nitric oxide synthase (iNOS), which contributes to injury.[16] Rosiglitazone treatment leads to increased eNOS expression and reduced iNOS expression, along with decreased apoptosis and macrophage infiltration.[16] Furthermore, rosiglitazone can attenuate acute kidney injury (AKI) resulting from hepatic I/R, indicating a systemic protective effect.[17] This protection is linked to the inhibition of the PPAR-γ/NF-κB signaling pathway.[17]

Hepatic Protection

In models of hepatic I/R injury (HIRI), pretreatment with rosiglitazone significantly attenuates liver damage.[18][19] This is evidenced by reduced serum levels of liver enzymes (ALT, AST, LDH) and decreased hepatic necrosis.[18][19] The protective mechanisms involve the inhibition of inflammation, oxidative stress, and apoptosis.[18] Rosiglitazone's activation of PPAR-γ downregulates the NF-κB signaling pathway, a key regulator of inflammation.[17][18] Additionally, rosiglitazone has been shown to activate the Nrf2/ARE signaling pathway, which enhances the body's antioxidant capacity.[19]

Quantitative Data Summary

The following tables summarize quantitative outcomes from various studies investigating rosiglitazone in I/R injury models.

Table 1: Cardiac Ischemia-Reperfusion Injury Models

| Animal Model | Rosiglitazone Dose & Regimen | Key Quantitative Findings | Reference |

|---|---|---|---|

| Male Lewis Rats | 1 and 3 mg/kg IV (acute) | Infarct size reduced by 30% and 37%, respectively. | [5] |

| Male Lewis Rats | 3 mg/kg/day PO for 7 days (chronic) | Infarct size reduced by 24%; improved LV systolic pressure and ±dP/dt. | [5] |

| Isolated Rat Hearts | 1 µmol/L (acute, pre-ischemia) | Significantly improved aortic flow during reperfusion in normal & diabetic hearts. | [7][8] |

| Nondiabetic Mice | 1 µg/g IV (5 min before reperfusion) | Myocardial infarction reduced from 20.2% to 8.7%. | [9] |

| Japanese Rabbits | Low & High Dose (details not specified) | Decreased plasma CK, CK-MB, hsCRP, NO, MDA; increased T-SOD, GSH-Px. | [20] |

| Zucker Diabetic Rats | 3 mg/kg/day PO for 7 days | Reduced leukocyte rolling and adhesion; VCAM-1 mRNA reduced by 35%. |[10] |

Table 2: Cerebral Ischemia-Reperfusion Injury Models

| Animal Model | Rosiglitazone Dose & Regimen | Key Quantitative Findings | Reference |

|---|---|---|---|

| Male Wistar Rats | Single injection post-GCI (dose not specified) | Significantly reduced cerebral infarct volume and brain edema. | [13] |

| Male Wistar Rats | 1 mg/kg (10 min before reperfusion) | Prevented increase in infarct volume in hyperglycemic, but not normoglycemic, rats. | [21] |

| Rats (unspecified) | Pretreatment (dose not specified) | Markedly reduced brain infarct volume and neurological deficit. |[14] |

Table 3: Renal & Hepatic Ischemia-Reperfusion Injury Models

| Organ | Animal Model | Rosiglitazone Dose & Regimen | Key Quantitative Findings | Reference |

|---|---|---|---|---|

| Renal | Female SD Rats | 5 mg/kg IP (before 60 min ischemia) | Significantly improved PAH/inulin clearance and reduced histomorphological damage. | [16] |

| Hepatic | Male SD Rats | Pretreatment (dose not specified) | Significantly decreased serum ALT, AST, LDH, and MDA levels. | [19] |

| Hepatic | Mice | Pretreatment (dose not specified) | Reduced serum aminotransferase levels and hepatic necrosis. |[18] |

Experimental Protocols

Below are generalized protocols for inducing I/R injury and administering rosiglitazone. These should be adapted and optimized for specific experimental needs and institutional animal care guidelines.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion (Rat Model)

-

Animal Model: Male Lewis rats (250-300g).

-

Rosiglitazone Administration:

-

Acute: Prepare rosiglitazone in a suitable vehicle (e.g., saline). Administer intravenously (e.g., 3 mg/kg) via the tail vein 5-10 minutes prior to reperfusion.[5][9]

-

Chronic: Prepare rosiglitazone for oral gavage. Administer daily (e.g., 3 mg/kg/day) for a period of 7-28 days prior to the I/R procedure.[5][11]

-

-

Surgical Procedure:

-

Anesthetize the rat (e.g., ketamine/xylazine or isoflurane).

-

Intubate and ventilate the animal.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk) for 30 minutes to induce ischemia.[5]

-

Release the ligature to allow for reperfusion. The reperfusion period is typically 24 hours for infarct size analysis or shorter for functional or molecular analysis.[5]

-

-

Endpoint Analysis:

-

Infarct Size: After 24 hours of reperfusion, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR). Slice the ventricle and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue. Calculate infarct size as a percentage of the AAR.[5]

-

Cardiac Function: Use a Millar catheter inserted into the left ventricle to measure parameters like LV systolic pressure and ±dP/dt before ischemia and during reperfusion.[5]

-

Inflammatory Markers: Homogenize heart tissue to measure MPO activity (neutrophil infiltration) or use ELISA/Western blot to quantify cytokines and adhesion molecules.[5][14]

-

Protocol 2: In Vivo Cerebral Ischemia-Reperfusion (Rat MCAO Model)

-

Animal Model: Male Wistar or Sprague-Dawley rats (280-320g).

-

Rosiglitazone Administration: Administer rosiglitazone via intraperitoneal (IP) or intravenous (IV) injection. Treatment can be given as a pretreatment before ischemia or acutely at the onset of reperfusion (e.g., 1 mg/kg).[14][21]

-

Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):

-

Anesthetize the rat.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

-

Maintain occlusion for 2 hours.[14]

-

Withdraw the filament to allow for reperfusion, typically for 22-24 hours.

-

-

Endpoint Analysis:

-

Neurological Deficit Scoring: Before sacrifice, evaluate neurological function using a standardized scale (e.g., Longa's score).[14]

-

Infarct Volume: Sacrifice the animal, remove the brain, and slice it into coronal sections. Incubate slices in TTC stain to visualize the infarct (pale) versus viable (red) tissue. Calculate the infarct volume, often corrected for edema.[13][14]

-

Biochemical Assays: Homogenize brain tissue from the ischemic hemisphere to measure levels of MDA, SOD, NO, and NOS activity using commercially available kits.[14]

-

Protocol 3: In Vitro Simulated Ischemia-Reperfusion (Cardiomyocytes)

-

Cell Culture: Use primary adult rat ventricular myocytes (ARVMs) or a cardiac cell line (e.g., H9c2, AC16).

-

Rosiglitazone Treatment: Add rosiglitazone (e.g., 0.1-1.0 µM) to the culture medium at the beginning of the simulated reperfusion phase.[7][11]

-

Simulated Ischemia-Reperfusion (sI/R) Protocol:

-

Ischemia: Replace normal culture medium with an "ischemia buffer" (e.g., glucose-free, hypoxic, acidic pH) and place cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 3 to 16 hours, depending on the cell type.[11][22]

-

Reperfusion: Remove the ischemia buffer and replace it with normal, oxygenated culture medium (this is the point of rosiglitazone addition). Return cells to a standard incubator (normoxic) for 2 hours.[11][22]

-

-

Endpoint Analysis:

-

Cell Viability: Assess cell death using methods like LDH release assay in the supernatant or staining with propidium iodide/calcein-AM.

-

Apoptosis: Use TUNEL staining or Western blot for cleaved caspase-3.

-

Signaling Pathways: Lyse cells and perform Western blotting to analyze the phosphorylation status of key proteins like JNK, Akt, and AMPK.[9]

-

Visualizations: Pathways and Workflows

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies [frontiersin.org]

- 4. PPARγ in Ischemia-Reperfusion Injury: Overview of the Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. In vivo myocardial protection from ischemia/reperfusion injury by the peroxisome proliferator-activated receptor-gamma agonist rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Acute rosiglitazone treatment is cardioprotective against ischemia-reperfusion injury by modulating AMPK, Akt, and JNK signaling in nondiabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosiglitazone protects against ischemia/reperfusion-induced leukocyte adhesion in the zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroinflammation and neuronal autophagic death were suppressed via Rosiglitazone treatment: New evidence on neuroprotection in a rat model of global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Protective Effects of Peroxisome Proliferator-Activated Receptor Gamma in Cerebral Ischemia-Reperfusion Injury [frontiersin.org]

- 16. Rosiglitazone Affects Nitric Oxide Synthases and Improves Renal Outcome in a Rat Model of Severe Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rosiglitazone attenuates Acute Kidney Injury from hepatic ischemia-reperfusion in mice by inhibiting arachidonic acid metabolism through the PPAR-γ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. [Protective effects of rosiglitazone on hepatic ischemia reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of rosiglitazone on rabbit model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acute rosiglitazone treatment during reperfusion after hyperglycemic stroke is neuroprotective not vascular protective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing the effective concentration of rosiglitazone potassium for cell-based assays

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the effective concentration of rosiglitazone potassium in cell-based assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for rosiglitazone?

Rosiglitazone is a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor.[1][2][3][4] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation and cellular differentiation.[2][4]

Q2: What is a typical effective concentration range for rosiglitazone in cell culture?

The effective concentration of rosiglitazone can vary significantly depending on the cell type and the specific assay. Generally, concentrations ranging from 0.1 µM to 50 µM have been reported. For adipocyte differentiation in 3T3-L1 cells, concentrations of 1-5 µM are commonly used.[5][6] In cancer cell lines, concentrations up to 50 µM have been used to study effects on cell viability and proliferation.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound?

Rosiglitazone is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of rosiglitazone?

Besides its primary action on PPARγ, rosiglitazone has been reported to have off-target effects, particularly at higher concentrations. These include the inhibition of voltage-gated potassium channels such as Kv1.5, Kv3.1, and Kv4.3.[7][8][9] These effects could be relevant in non-adipose tissues or when studying cardiovascular or neuronal cell types.

Troubleshooting Guide

Issue 1: No observable effect of rosiglitazone treatment.

-

Possible Cause 1: Sub-optimal Concentration. The concentration of rosiglitazone may be too low for your specific cell type or assay.

-

Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the EC50 (half-maximal effective concentration).

-

-

Possible Cause 2: Insufficient Incubation Time. The duration of treatment may not be long enough to induce a measurable biological response.

-

Possible Cause 3: Low PPARγ Expression. The cell line you are using may express low levels of PPARγ, making them less responsive to rosiglitazone.

-

Solution: Verify the PPARγ expression level in your cells using techniques like RT-qPCR or Western blotting. Consider using a cell line known to have robust PPARγ expression if your current line is not suitable.

-

Issue 2: High levels of cell death or cytotoxicity observed.

-

Possible Cause 1: Rosiglitazone Concentration is Too High. While generally used to induce differentiation, high concentrations of rosiglitazone can be cytotoxic to some cell lines.

-

Solution: Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range.[12] Lower the treatment concentration to a non-toxic level that still elicits the desired biological effect.

-

-

Possible Cause 2: Solvent (DMSO) Toxicity. The final concentration of the solvent used to dissolve rosiglitazone may be too high.

-

Solution: Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to differentiate between compound and solvent effects.

-

-

Possible Cause 3: Cell Culture Conditions. Poor cell health due to factors like over-confluency, contamination, or improper media can exacerbate cytotoxicity.[13][14]

Issue 3: Inconsistent or variable results between experiments.

-

Possible Cause 1: Reagent Variability. Inconsistent quality or handling of rosiglitazone stock solutions or other reagents.

-

Solution: Prepare a large batch of rosiglitazone stock solution, aliquot it, and store it properly. Use fresh media and supplements for each experiment.[13]

-

-

Possible Cause 2: Passage Number of Cells. Cellular characteristics and responsiveness can change with high passage numbers.

-

Solution: Use cells within a defined, low passage number range for all experiments to ensure consistency.

-

-

Possible Cause 3: Variations in Cell Seeding Density. The initial number of cells plated can influence their response to treatment.

-

Solution: Optimize and standardize the cell seeding density for your assays to ensure a consistent starting point for each experiment.[13]

-

Data Presentation: Effective Concentrations of Rosiglitazone

The following tables summarize effective concentrations of rosiglitazone used in various cell-based assays as reported in the literature.

Table 1: Adipocyte Differentiation Assays

| Cell Line | Concentration Range | Outcome |

| 3T3-L1 | 1 µM - 5 µM | Induction of adipogenesis, increased lipid accumulation.[5][6] |

| hMSC (human Mesenchymal Stem Cells) | 1 µM - 10 µM | Stimulation of mineralization in osteogenic differentiation.[16] |

| iMSC3-hTERT | 2 µM | Enhanced browning of adipocytes.[17] |

Table 2: Cancer Cell Line Assays

| Cell Line | Concentration Range | Outcome |

| BEL-7402 & Huh7 (Hepatocellular Carcinoma) | 10 µM - 50 µM | Synergistically inhibits cell growth with 5-FU.[1] |

| HCT 116 & HT 29 (Colorectal Cancer) | 0.5 µg/ml - 5 µg/ml | Antiproliferative effects, synergistic with 5-FU.[18] |

| MCF-7 (Breast Cancer) & PC3 (Prostate Cancer) | Not specified | Reduced cell viability and migration.[19] |

Table 3: Other Cell-Based Assays

| Cell Line | Concentration Range | Outcome |

| Bovine Renal Tubular Epithelial Cells | 25 µM | Increased PPARγ expression and enhanced recovery after injury.[20] |

| AC16 (Human Cardiomyocytes) | 0.1 µM - 0.3 µM | Increased cell survival under simulated ischemia/reperfusion.[21] |

| CHO (Chinese Hamster Ovary) expressing Kv3.1 | IC50 = 29.8 µM | Inhibition of potassium channel currents.[7][22][23] |

| CHO expressing Kv1.5 | IC50 = 18.9 µM | Inhibition of potassium channel currents.[8] |

Experimental Protocols

Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells

This protocol is adapted from studies investigating adipogenesis.[10][11]

-

Cell Seeding: Seed 3T3-L1 preadipocytes into multi-well plates at a density that allows them to reach confluence within 2-3 days.

-

Growth to Confluence: Culture the cells in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) until they are 100% confluent.

-

Contact Inhibition: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.

-

Induction of Differentiation (Day 0): Replace the growth medium with a differentiation medium (DM). A typical DM consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and the desired concentration of rosiglitazone (e.g., 1-5 µM).

-

Maintenance (Day 2 onwards): After 48-72 hours, replace the DM with a maintenance medium (MM) containing DMEM, 10% FBS, and 10 µg/mL insulin. The medium should be changed every 2-3 days.

-

Assessment of Differentiation: Adipocyte differentiation can be assessed at various time points (e.g., Day 7, Day 10, Day 14). A common method is Oil Red O staining to visualize the accumulation of lipid droplets.[10][11]

Protocol 2: Cell Viability MTT Assay

This protocol describes a general method to assess the effect of rosiglitazone on cell viability.[1]

-

Cell Seeding: Plate cells in a 96-well plate at an optimized seeding density (e.g., 2.5 x 10^4 cells/mL) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of rosiglitazone or a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Caption: Rosiglitazone's PPARγ signaling pathway.

Caption: General workflow for a cell-based assay with rosiglitazone.

Caption: Troubleshooting logic for rosiglitazone assays.

References

- 1. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antidiabetic drug rosiglitazone blocks Kv1.5 potassium channels in an open state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rosiglitazone inhibits Kv4.3 potassium channels by open-channel block and acceleration of closed-state inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. platypustech.com [platypustech.com]

- 15. marinbio.com [marinbio.com]

- 16. Gene Expression Analyses in Models of Rosiglitazone-Induced Physiological and Pathological Mineralization Identify Novel Targets to Improve Bone and Vascular Health - PubMed [pubmed.ncbi.nlm.nih.gov]